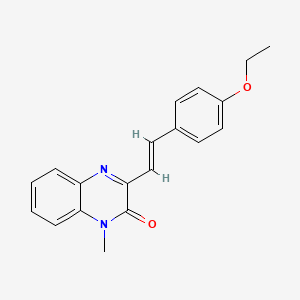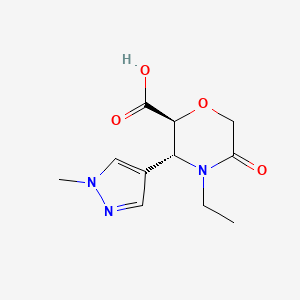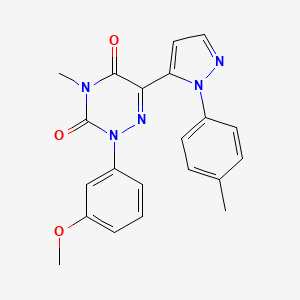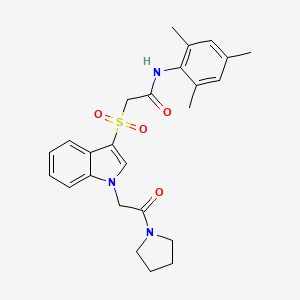
(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Heck reaction of a 3-halo-quinolin-4(1H)-one with styrene derivatives . Another method involves the Wittig reaction of quinolin-4(1H)-one-3-carbaldehyde with benzylic ylides .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control . Another reaction involves the base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one with aryl aldehydes .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxalinone derivatives, including compounds closely related to "(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one," have been investigated for their corrosion inhibition properties. A study demonstrated the efficacy of three quinoxalinone derivatives as corrosion inhibitors for mild steel in a hydrochloric acid medium. The derivatives were found to act as mixed-type inhibitors, and their efficiency depended on concentration. The adsorption of these inhibitors on the steel surface was consistent with the Langmuir adsorption model, suggesting the formation of a protective film on the metallic surface. Theoretical and experimental approaches provided insights into the electronic properties of these molecules, contributing to understanding their inhibition mechanisms (Tazouti et al., 2016).
Analytical and Toxicological Studies
Research on ethoxyquin, a compound with structural similarity to quinoxalinone derivatives, highlighted its use as an antioxidant in animal feed and its potential for lipid peroxidation prevention. Despite its benefits, concerns regarding its safety and the need for reevaluation of its toxicity have been discussed. Studies focused on the detection of ethoxyquin and its metabolites in food products, exploring its metabolism, and assessing its impact on human and animal health (Blaszczyk et al., 2013; Rodríguez-Gómez et al., 2018).
Potential Anticancer Activity
Another study identified a quinoxalinone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, with significant anticancer activity. This compound inhibited tumor growth in mice without apparent toxicity and exhibited potent antiproliferative activity across various human tumor cell lines. Mechanistic investigations suggested that it functions as a tubulin-binding tumor-vascular disrupting agent, highlighting its potential as a novel class of anticancer agents (Cui et al., 2017).
Propiedades
IUPAC Name |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBIMBPDBREXDE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)


![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)

![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)


![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)

